molecular formula C9H4F3N5 B15057889 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15057889
M. Wt: 239.16 g/mol
InChI Key: AGHJNCUQLLVWAP-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a 1,2,3-triazole ring fused with a carbonitrile group at the 4-position. This structure combines electron-withdrawing groups (trifluoromethyl and nitrile) with aromatic nitrogen heterocycles, which are common motifs in agrochemicals and pharmaceuticals due to their stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C9H4F3N5

Molecular Weight

239.16 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile

InChI

InChI=1S/C9H4F3N5/c10-9(11,12)6-1-2-8(14-4-6)17-15-5-7(3-13)16-17/h1-2,4-5H

InChI Key

AGHJNCUQLLVWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-bromo-5-(trifluoromethyl)pyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three key analogs: fipronil , ethiprole , and pyrazon (see Table 1). These comparisons highlight differences in molecular architecture, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile Pyridine + 1,2,3-triazole -CF₃ (pyridine), -CN (triazole) ~258.17 Research compound (hypothetical)
Fipronil Pyrazole -CF₃ (phenyl), -S(O)CF₃ (pyrazole), -CN 437.15 Broad-spectrum insecticide
Ethiprole Pyrazole -CF₃ (phenyl), -S(O)Et (pyrazole), -CN 395.63 Insecticide (rice pests)
Pyrazon Pyridazinone -Cl, -NH₂, -Ph 221.62 Herbicide (sugar beets)

Key Observations :

Core Heterocycles: The target compound uses a pyridine-triazole scaffold, whereas fipronil and ethiprole rely on pyrazole cores. Pyrazon features a pyridazinone ring. These differences influence electronic properties and binding interactions. For example, pyridine’s higher aromaticity may enhance stability compared to pyrazole .

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and fipronil/ethiprole enhances lipophilicity and resistance to metabolic degradation.

Applications :

  • Fipronil and ethiprole are commercial pesticides, while the target compound remains a research candidate. Computational studies (e.g., using AutoDock Vina ) could predict its binding to insect GABA receptors, though experimental validation is needed .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~258 g/mol) compared to fipronil (~437 g/mol) may improve membrane permeability, a critical factor in agrochemical design .

Research Findings and Hypotheses

  • Computational Predictions : Molecular docking simulations using AutoDock Vina suggest that the pyridine-triazole scaffold may exhibit moderate binding affinity to insect GABA receptors (hypothetical ΔG = -8.2 kcal/mol), though weaker than fipronil’s reported ΔG of -10.5 kcal/mol .
  • Synthetic Feasibility : The compound’s synthesis likely follows Huisgen cyclization or copper-catalyzed azide-alkyne coupling (CuAAC), methods widely used for triazole derivatives.

Biological Activity

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile (CAS: 1431729-43-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and a carbonitrile group, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways. For instance, it may inhibit certain kinases and phosphatases related to cancer progression.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
  • Anticancer Properties : Research has highlighted its cytotoxic effects on several cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation through specific signaling pathways.

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluating the cytotoxicity of various triazole derivatives found that this compound demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 µM across different cell lines, suggesting moderate potency .
    Cell LineIC50 (µM)
    HeLa10
    MCF715
    A549 (lung)12
    PC3 (prostate)8
  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits activity against gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This suggests its potential as a lead compound for developing new antibiotics.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may induce cell cycle arrest and apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data indicate that this compound has low acute toxicity in animal models when administered at therapeutic doses. Long-term studies are necessary to fully elucidate its safety profile .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

Step 1 : Prepare 2-azido-5-(trifluoromethyl)pyridine by reacting 2-chloro-5-(trifluoromethyl)pyridine with sodium azide under reflux in DMF .

Step 2 : React with propiolonitrile under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole core.

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC. Yields range from 60–75% depending on reaction optimization .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer :
  • 1H-NMR : The pyridyl protons appear as a doublet (δ 8.5–9.0 ppm), while the triazole proton resonates as a singlet (δ 8.2–8.4 ppm). The trifluoromethyl group shows a characteristic quartet (δ 4.3–4.5 ppm) due to coupling with adjacent protons .
  • IR Spectroscopy : The carbonitrile group exhibits a sharp peak at ~2200 cm⁻¹, and the triazole C=N stretch appears at ~1600 cm⁻¹ .
  • X-ray Crystallography : Used to confirm the planar triazole-pyridine system and spatial arrangement of substituents .

Q. What are the key challenges in introducing the trifluoromethyl group onto the pyridine ring?

  • Methodological Answer :
  • Challenge 1 : Direct trifluoromethylation of pyridine requires harsh conditions (e.g., CF₃I under UV light), leading to low regioselectivity.
  • Solution : Use pre-functionalized pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) as starting materials to avoid in-situ CF₃ incorporation .
  • Challenge 2 : Stability of intermediates. The trifluoromethyl group can hydrolyze under basic conditions.
  • Solution : Conduct reactions under anhydrous conditions and use inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How does the carbonitrile group influence the compound’s reactivity in further functionalization?

  • Methodological Answer :
  • Nucleophilic Substitution : The carbonitrile group can undergo hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to amines (using LiAlH₄).
  • Cross-Coupling Reactions : The nitrile can participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) if activated via directed ortho-metalation .
  • Limitation : Steric hindrance from the triazole and pyridine rings may reduce accessibility for some reagents. Optimize solvent polarity (e.g., DMF > THF) to enhance reactivity .

Q. What strategies optimize reaction yields in cycloaddition steps during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace CuSO₄ with CuI for faster kinetics (reduces reaction time from 24h to 6h) .
  • Solvent Screening : Use tert-butanol/water mixtures (1:1) to improve solubility of azide and alkyne precursors .
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes and increases yields by ~15% compared to conventional heating .

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The trifluoromethyl group enhances hydrophobic binding, while the triazole acts as a hydrogen-bond acceptor .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents with experimental IC₅₀ data. The carbonitrile group’s electron-withdrawing nature improves potency against enzymatic targets .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. The pyridine-triazole scaffold shows low conformational flexibility, favoring sustained binding .

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